2-Chlorohexa-2,4-dienoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
114607-25-9 |
|---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
2-chlorohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7ClO2/c1-2-3-4-5(7)6(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
ZINGPVGWKVTAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(C(=O)O)Cl |
Origin of Product |
United States |
Nomenclature of 2 Chlorohexa 2,4 Dienoic Acid
The systematic naming of 2-chlorohexa-2,4-dienoic acid is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes the molecule's structure:
Hexa : Indicates a six-carbon parent chain.
dien : Signifies the presence of two carbon-carbon double bonds.
oic acid : Denotes the carboxylic acid functional group (-COOH) as the principal functional group, which is assigned to position 1 of the carbon chain.
2,4- : These numbers, or locants, specify that the double bonds begin at carbons 2 and 4.
2-Chloro : Indicates a chlorine atom is substituted at the second carbon position.
Because the double bonds at positions 2 and 4 can have different spatial arrangements of substituents, stereochemical descriptors are essential for an unambiguous name. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) configurations to each double bond. qmul.ac.ukiupac.org This leads to several possible isomers, each with a unique systematic name, such as (2E,4Z)-2-chlorohexa-2,4-dienoic acid. google.com
| Component | Description |
| Parent Hydride | Hexane |
| Unsaturation | Two double bonds (diene) at positions 2 and 4 |
| Principal Group | Carboxylic acid (-oic acid) at position 1 |
| Substituent | Chloro group at position 2 |
| Stereochemistry | E/Z descriptors for double bonds at C2 and C4 |
Isomerism in 2 Chlorohexa 2,4 Dienoic Acid
The presence of two double bonds in the structure of 2-chlorohexa-2,4-dienoic acid gives rise to geometric isomerism. Each double bond can exist in either an 'E' or a 'Z' configuration. Consequently, there are four potential geometric isomers for this compound. The specific arrangement of atoms profoundly influences the molecule's physical properties, stability, and chemical reactivity.
The four geometric isomers are:
(2E,4E)-2-chlorohexa-2,4-dienoic acid
(2E,4Z)-2-chlorohexa-2,4-dienoic acid
(2Z,4E)-2-chlorohexa-2,4-dienoic acid
(2Z,4Z)-2-chlorohexa-2,4-dienoic acid
The related compound, (2Z,4Z)-hexa-2,4-dienoic acid, is one of the four geometric isomers of sorbic acid, highlighting the structural diversity within this family of dienoic acids. nih.gov The introduction of a chlorine atom at the C-2 position adds another layer of complexity to the electronic and steric properties of each isomer.
| Isomer Name | Configuration at C2=C3 | Configuration at C4=C5 |
| (2E,4E)-2-chlorohexa-2,4-dienoic acid | E (trans) | E (trans) |
| (2E,4Z)-2-chlorohexa-2,4-dienoic acid | E (trans) | Z (cis) |
| (2Z,4E)-2-chlorohexa-2,4-dienoic acid | Z (cis) | E (trans) |
| (2Z,4Z)-2-chlorohexa-2,4-dienoic acid | Z (cis) | Z (cis) |
Advanced Spectroscopic and Chromatographic Techniques for Isomer Resolution and Structural Elucidation
Distinguishing between the geometric isomers of 2-chlorohexa-2,4-dienoic acid requires sophisticated analytical techniques capable of resolving subtle differences in their physical and chemical properties. The combination of chromatography for separation and spectroscopy for identification is essential for unambiguous structural elucidation.
Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the detailed structure of molecules, including the stereochemistry of double bonds. thieme-connect.de
¹³C NMR : The chemical shifts of the carbon atoms in the chain differ for each isomer. nih.gov The carbon atoms of a cis isomer are generally more shielded (appear at a lower chemical shift) compared to the corresponding carbons in a trans isomer due to steric effects.
Mass Spectrometry (MS) : While all isomers of this compound have the same molecular mass, their fragmentation patterns upon ionization can differ, providing clues to their structure. High-resolution mass spectrometry (HRESIMS) is used to confirm the exact molecular formula of the compound. mdpi.com However, MS is most powerful when coupled with a separation technique.
Chromatographic Techniques
The principle behind chromatographic separation of isomers is the differential partitioning of the compounds between a stationary phase and a mobile phase. researchgate.net Due to their different shapes and dipole moments, the isomers of this compound interact differently with the stationary phase, leading to different retention times.
Gas Chromatography (GC) : This technique is suitable for volatile and thermally stable compounds. By using a capillary column with a specific stationary phase (e.g., polar or non-polar), the isomers can be separated based on differences in their boiling points and polarity. unl.edu The separated isomers can then be introduced directly into a mass spectrometer (GC-MS) for identification. unl.edu
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds.
Normal-phase HPLC : Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. Isomers with greater polarity will have longer retention times.
Reversed-phase HPLC : Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. In this mode, less polar isomers are retained longer. The distinct three-dimensional structures of the E/Z isomers result in differences in their interaction with the stationary phase, enabling their separation.
| Technique | Principle of Isomer Differentiation | Application |
| ¹H NMR | Differences in proton chemical shifts and vicinal coupling constants (J-values) across the double bonds. | Determination of E/Z configuration. |
| ¹³C NMR | Variation in carbon chemical shifts due to steric and electronic differences between isomers. | Confirmation of isomeric structure. |
| GC-MS | Separation by gas chromatography based on volatility and polarity, followed by mass analysis for identification. | Separation and identification of volatile isomers. unl.edu |
| HPLC | Separation based on differential partitioning between stationary and mobile phases due to polarity and shape differences. | Resolution of non-volatile isomers. |
Chemical Reactivity and Mechanistic Investigations of 2 Chlorohexa 2,4 Dienoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in 2-chlorohexa-2,4-dienoic acid undergoes typical reactions associated with this functional group, including esterification, amidation, and anhydride (B1165640) formation. Furthermore, it can be targeted for selective reduction or removed via decarboxylation under specific conditions.
While specific research detailing the esterification, amidation, and anhydride formation of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other α,β-unsaturated and halogenated carboxylic acids.
Esterification is expected to proceed under standard conditions, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water.
Amidation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with a primary or secondary amine. fishersci.co.ukyoutube.com The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also facilitate the direct formation of amides from the carboxylic acid and an amine by activating the carboxyl group. fishersci.co.uk A general method for the amidation of carboxylic acids involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which can transform aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides at room temperature in good to excellent yields. nih.gov
Anhydride formation from this compound can likely be accomplished by reacting it with a suitable dehydrating agent, such as acetic anhydride or by converting the carboxylic acid to its corresponding acyl chloride and reacting it with a carboxylate salt.
A summary of plausible reaction conditions for these transformations is provided in the table below.
| Transformation | Reagents and Conditions | Product |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 2-Chlorohexa-2,4-dienoate ester |
| Amidation (via acyl chloride) | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Amine (R'R''NH), Base (e.g., Pyridine) | N,N-disubstituted-2-chlorohexa-2,4-dienamide |
| Amidation (direct coupling) | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF) | N,N-disubstituted-2-chlorohexa-2,4-dienamide |
| Anhydride Formation | Acetic anhydride, Heat | 2-Chlorohexa-2,4-dienoic anhydride |
The selective reduction of this compound presents a synthetic challenge due to the presence of multiple reducible functional groups. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Selective Reduction of the Carboxylic Acid: The reduction of the carboxylic acid group to an alcohol without affecting the conjugated diene system is a potential transformation. Carboxylic acid reductases (CARs) are enzymes that can catalyze the selective one-step reduction of carboxylic acids to aldehydes, which can then be further reduced to the corresponding alcohol. rsc.org For instance, an in vitro one-pot system coupling a carboxylic acid reductase with a glucose dehydrogenase has been shown to convert α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.org
Selective Reduction of the Diene: Conversely, the conjugated double bonds can be selectively reduced while preserving the carboxylic acid functionality. Nickel boride, generated in situ from NiCl₂·6H₂O and NaBH₄ in a methanol-water solvent system, has been reported to effect the conjugate reduction of α,β-unsaturated aldehydes, ketones, carboxylic acids, and esters at ambient temperature. researchgate.net Another method involves the use of aqueous hydrogen iodide (HI) solution, which can selectively reduce α,β-unsaturated carbonyl compounds to their saturated counterparts. oup.com
Decarboxylation: The removal of the carboxyl group from this compound can be achieved through various catalytic methods. Palladium-catalyzed decarboxylative coupling reactions are a common strategy for the removal of CO₂ from carboxylic acids. nih.govatamanchemicals.combeilstein-journals.org These reactions can be used to form new carbon-carbon bonds. For conjugated dienoic acids, decarboxylation can also be initiated under radical conditions. For example, visible light-mediated photoredox catalysis can be used to generate alkyl radicals from carboxylic acids, which can then undergo further reactions. acs.org The decarboxylation of cinnamylidenemalonic acid to 5-phenylpenta-2(Z),4(E)-dienoic acid can be achieved by thermolysis in quinoline (B57606) at 130 °C. rsc.org
The table below summarizes potential selective reduction and decarboxylation pathways.
| Transformation | Reagents and Conditions | Expected Major Product |
| Selective Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) system | 2-Chlorohexa-2,4-dien-1-ol |
| Selective Diene Reduction | NiCl₂·6H₂O, NaBH₄, MeOH/H₂O | 2-Chlorohexanoic acid |
| Decarboxylative Coupling | Pd(0) catalyst, appropriate coupling partner | Varies based on coupling partner |
| Radical Decarboxylation | Photoredox catalyst, light | Intermediate radical species for further reaction |
Transformations at the Conjugated Diene System
The conjugated diene system in this compound is electron-deficient due to the presence of the electron-withdrawing carboxylic acid and chloro groups. This electronic nature significantly influences its reactivity towards electrophiles and nucleophiles, as well as its participation in pericyclic reactions.
Electrophilic Addition: The electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. libretexts.orgopenstax.orgyoutube.com The reaction is initiated by the attack of an electrophile on one of the double bonds, forming a resonance-stabilized allylic carbocation. The subsequent attack of the nucleophile can occur at either of the two electrophilic centers of the carbocation. In the case of this compound, the electron-withdrawing nature of the substituents would likely decrease the reactivity of the diene towards electrophiles compared to an unsubstituted diene. The regioselectivity of the addition would also be influenced by the electronic and steric effects of the chloro and carboxyl groups.
Nucleophilic Addition: The electron-deficient nature of the diene system makes it susceptible to nucleophilic attack, particularly through a Michael-type or 1,6-conjugate addition. rsc.orgresearchgate.netrsc.org Strong nucleophiles can add to the C5 position of the diene, leading to the formation of a stable enolate intermediate which is then protonated to give the final product. The regioselectivity of the addition is directed by the electron-withdrawing groups that activate the conjugated system.
The following table outlines the expected products from electrophilic and nucleophilic additions.
| Reaction Type | Reagent | Expected Products (Illustrative) |
| Electrophilic Addition (e.g., HBr) | HBr | Mixture of 1,2- and 1,4-addition products |
| Nucleophilic Addition (e.g., R₂CuLi) | Gilman reagent (R₂CuLi) | 1,6-addition product |
The conjugated diene of this compound can participate in pericyclic reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the diene reacts with a dienophile to form a six-membered ring. The electron-deficient nature of this compound suggests it would react most readily with electron-rich dienophiles. A Chinese patent describes a reaction mechanism for a Diels-Alder reaction between sorbic acid and a derivative of maleic anhydride, which is a structurally similar reaction. ontosight.ai This suggests that this compound can be used as a diene in Diels-Alder reactions to create functionalized cyclic compounds.
This compound can act as a monomer in polymerization reactions, particularly radical polymerization, to form crosslinked copolymers. Current time information in Bangalore, IN. These polymers can be designed to be biodegradable by incorporating biologically cleavable breaking points in the main chain or in the crosslinking bridges. Current time information in Bangalore, IN.
The polymerization is typically initiated by radical generators such as peroxide compounds (e.g., potassium peroxodisulfate, hydrogen peroxide), organic peroxides (e.g., benzoyl peroxide, tert-butyl hydroperoxide), redox systems, or azo initiators. Current time information in Bangalore, IN. The reaction temperature for the polymerization is generally maintained between 50 °C and 130 °C. Current time information in Bangalore, IN. The resulting polymers often find applications as superabsorbent materials due to their ability to form hydrogels that can absorb large amounts of water. Current time information in Bangalore, IN. Atom transfer radical polymerization (ATRP) is another controlled radical polymerization technique that can be used with diene monomers. tandfonline.commcgill.caacs.orgsigmaaldrich.com
The table below provides examples of initiators used in the polymerization of dienoic acids.
| Initiator Type | Examples |
| Peroxide Compounds | Potassium peroxodisulfate, Hydrogen peroxide, Benzoyl peroxide, tert-Butyl hydroperoxide |
| Redox Systems | Potassium peroxodisulfate / Sodium disulfide, Hydrogen peroxide / Ascorbic acid |
| Azo Initiators | Azobisisobutyronitrile (AIBN), 2,2'-Azobis(2-amidinopropane) dihydrochloride |
Reactivity of the Vinylic Chlorine Substituent
The vinylic chlorine atom in this compound is a key functional group that dictates much of its chemical reactivity. Its position on a conjugated diene system influences its susceptibility to various transformations, including nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (e.g., Suzuki, Heck, Sonogashira coupling precursors)
While specific literature detailing the direct participation of this compound in cross-coupling reactions is limited, the reactivity of analogous vinylic chlorides and chloro-substituted dienoic acid derivatives strongly suggests its potential as a substrate for palladium-catalyzed C-C bond-forming reactions such as the Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgorganic-chemistry.orgnih.gov The vinylic chloride can serve as the electrophilic partner in these transformations.
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. For this compound, this would involve the reaction with a suitable boronic acid (R-B(OH)₂) to yield a 2-substituted-hexa-2,4-dienoic acid. The choice of catalyst, base, and solvent is crucial for the success of the reaction, with conditions often tailored to the specific substrates. nih.govmdpi.comresearchgate.net A study on the Suzuki cross-coupling of (2Z,4E)-5-chloro-dienoic derivatives, close analogs of the title compound, demonstrated successful coupling with various boronic acids, proceeding without loss of the diene's geometry. nih.gov This suggests that this compound would likely undergo similar stereoretentive coupling.
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org In the context of this compound, it could react with an alkene (e.g., styrene (B11656) or an acrylate) to further extend the conjugated system. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the substrates and the reaction conditions. nih.govfrontiersin.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgthalesnano.comresearchgate.net This reaction would allow for the introduction of an alkynyl group at the C2 position of the hexadienoic acid backbone, generating a conjugated enyne system. The reaction is typically carried out under mild conditions and shows good functional group tolerance. researchgate.netresearchgate.net The successful Sonogashira coupling of other chloro-substituted heterocycles and vinylic chlorides supports the feasibility of this transformation for this compound. researchgate.netbeilstein-journals.org
Table 1: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-R-hexa-2,4-dienoic acid |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-(substituted vinyl)-hexa-2,4-dienoic acid |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(alkynyl)-hexa-2,4-dienoic acid |
Elimination Reactions to Form Triple Bonds or Other Unsaturated Systems
The vinylic chlorine in this compound can undergo elimination reactions under basic conditions to furnish an alkyne. This dehydrohalogenation is a common method for the synthesis of alkynes from vinylic halides. libretexts.orglibretexts.orguomustansiriyah.edu.iq The reaction typically proceeds via an E2 mechanism, requiring a strong base to abstract a proton from the adjacent carbon atom, leading to the concerted elimination of the chloride and the formation of a new π-bond. libretexts.orgvaia.com
For this compound, treatment with a strong, non-nucleophilic base such as sodium amide (NaNH₂) or potassium tert-butoxide could induce the elimination of HCl to form hexa-2,4-diynoic acid. The high temperatures often required for such eliminations might also promote isomerization of the double bonds. libretexts.org The stereochemistry of the starting vinylic halide can influence the reaction rate, with the Z-isomer sometimes reacting faster due to a more favorable anti-periplanar arrangement for elimination. vaia.com
Isomerization and Rearrangement Processes
Conjugated dienoic acids, including this compound, are susceptible to various isomerization and rearrangement reactions. These processes can involve changes in the geometry of the double bonds (E/Z isomerization) or shifts in the position of the double bonds along the carbon chain.
Geometric Isomerization: The double bonds in the conjugated system can undergo isomerization between the cis (Z) and trans (E) configurations. This can be induced by various stimuli, including heat, light (photochemical isomerization), or catalysis by acids or bases. scielo.brnih.govacs.org For instance, the isomerization of conjugated linoleic acid, another dienoic acid, is a well-documented process that can be achieved through alkaline conditions. scielo.br It is therefore plausible that this compound could exist as a mixture of geometric isomers or be converted from one form to another under specific conditions.
Positional Isomerization: The conjugated diene system may also undergo rearrangement where the positions of the double bonds are altered. This can be facilitated by strong bases, which can deprotonate a carbon atom to form a resonance-stabilized carbanion, leading to a shift in the double bond upon reprotonation. In some cases, cyclization reactions can also occur. For example, the cyclization of 4,8-dimethylnona-3,7-dienoic acid in the presence of a Lewis acid like stannic chloride has been reported. atamanchemicals.com While direct evidence for this compound is lacking, the presence of the conjugated system and the carboxylic acid functionality suggests that such rearrangements could be possible under appropriate conditions.
Selective Oxidation and Reduction Methodologies
The presence of multiple reactive sites in this compound—the carboxylic acid, the conjugated diene, and the vinylic chloride—presents a challenge and an opportunity for selective transformations.
Selective Oxidation: The conjugated diene system is susceptible to oxidation. A variety of reagents can be employed to achieve different outcomes. For instance, regioselective oxidative cleavage of one of the double bonds in an unsymmetrical conjugated diene can be achieved to form α,β-unsaturated nitriles. rsc.orgrsc.orgresearchgate.net Other oxidizing agents, such as peroxy acids (e.g., m-CPBA), could lead to the epoxidation of one or both double bonds. The regioselectivity of such an epoxidation would be influenced by the electronic effects of the chloro and carboxyl substituents. Palladium-catalyzed oxidation reactions, like the Wacker-Tsuji oxidation, could potentially oxidize one of the double bonds to a ketone, though selectivity might be an issue. rug.nl
Selective Reduction: The selective reduction of this compound is also a complex undertaking. The carboxylic acid group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this would likely also reduce the double bonds. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) would be expected to reduce the double bonds, and potentially the vinylic chloride via hydrogenolysis. Achieving selective reduction of one functional group while leaving others intact would require careful choice of reagents and conditions. For example, specific catalysts have been developed for the selective reduction of carbonyl groups in the presence of other reducible functionalities. rsc.orgresearchgate.netrsc.org Similarly, methods for the selective reduction of one double bond in a conjugated system exist, which could potentially be applied to this molecule. researchgate.net
Table 2: Potential Selective Transformations of this compound
| Transformation | Reagent/Catalyst (Example) | Potential Product(s) |
| Oxidation | ||
| Epoxidation | m-CPBA | Mono- or di-epoxides |
| Oxidative Cleavage | I₂/NH₄Cl | α,β-unsaturated nitrile |
| Reduction | ||
| Carboxylic Acid to Alcohol | LiAlH₄ | Hexa-2,4-dien-1-ol (and other reduced products) |
| Diene Hydrogenation | H₂, Pd/C | Chlorohexanoic acid or hexanoic acid |
| Selective Ketone Reduction | NaBH₄ (if a ketone is present) | Corresponding alcohol |
The Strategic Role of 2 Chlorohexa 2,4 Dienoic Acid As a Key Synthetic Intermediate
2-Chlorohexa-2,4-dienoic acid and its isomers represent a class of functionalized six-carbon molecules that hold potential as versatile building blocks in the construction of more complex organic structures. The presence of a conjugated diene system, a carboxylic acid group, and a chlorine atom within a short carbon chain imparts a unique reactivity profile, making it a subject of interest for various synthetic applications. The specific geometry of the double bonds and the position of the chlorine atom in different isomers, such as 3-chlorohexa-2,4-dienedioic acid and 4-chlorohexa-2,4-dienoic acid, are key to their chemical properties and potential as precursors. solubilityofthings.comwikipedia.org
Metabolic Transformations, Environmental Fate, and Biodegradation Pathways of Halogenated Dienoic Acids
Investigations into Microbial Degradation Mechanisms of Structurally Related Compounds
The microbial breakdown of persistent organic pollutants is a cornerstone of environmental bioremediation. nih.gov While direct data on 2-chlorohexa-2,4-dienoic acid is limited, extensive research into structurally analogous compounds, particularly those arising from the degradation of aromatic pollutants, provides significant insight into its likely metabolic fate. Microorganisms have evolved sophisticated enzymatic pathways to dismantle complex molecules, often funneling them into central metabolism. nih.gov
A primary mechanism for the aerobic bacterial degradation of aromatic compounds is the meta-cleavage pathway. nih.govmdpi.com This process involves the enzymatic cleavage of the aromatic ring at a position adjacent (meta) to the hydroxyl groups of a catechol-like intermediate, typically yielding a yellow-colored product. mdpi.compsu.edu
The degradation of biphenyl (B1667301) and its chlorinated derivatives (polychlorinated biphenyls, or PCBs) serves as a well-documented model. asm.orgresearchgate.net In organisms like Pseudomonas putida, biphenyl is first oxidized by biphenyl dioxygenase to a dihydrodiol, which is then dehydrogenated to form 2,3-dihydroxybiphenyl. asm.orgresearchgate.net This dihydroxylated intermediate is the substrate for a ring-cleavage enzyme, 2,3-dihydroxybiphenyl dioxygenase, which breaks the aromatic ring to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). asm.orgresearchgate.netnih.gov This dienoic acid is a key intermediate that links aromatic ring degradation to aliphatic acid metabolism. researchgate.net
This pathway is not limited to biphenyl. The degradation of other aromatic compounds, such as toluene (B28343) and 4-chlorobenzoate (B1228818), also proceeds through meta-cleavage of catechol intermediates. psu.eduasm.org The metabolism of 4-chlorobenzoate by Pseudomonas cepacia P166, for instance, involves its transformation to 4-chlorocatechol, which is then cleaved to produce 5-chloro-2-hydroxymuconic semialdehyde, a chlorinated dienoic acid analog. asm.org Similarly, the degradation of 2,4'-dichlorobiphenyl (B164879) can yield 2-hydroxy-6-oxo-6-(chlorophenyl)chlorohexa-2,4-dienoic acid. epa.gov These findings demonstrate that both chlorinated and non-chlorinated aromatic compounds can be converted into various substituted hexa-2,4-dienoic acid intermediates.
| Aromatic Precursor | Key Intermediate | Resulting Dienoic Acid Intermediate | Reference |
|---|---|---|---|
| Biphenyl | 2,3-Dihydroxybiphenyl | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | asm.org, researchgate.net |
| Catechol | Catechol | 2-Hydroxymuconic semialdehyde | nih.gov, asm.org |
| 4-Chlorobenzoate | 4-Chlorocatechol | 5-Chloro-2-hydroxymuconic semialdehyde | asm.org |
| 2,4'-Dichlorobiphenyl | 2',3'-Dihydroxy-4-chlorobiphenyl | 2-hydroxy-6-oxo-6-(4-chlorophenyl)hexa-2,4-dienoic acid | epa.gov |
Once formed, dienoic acid intermediates are acted upon by a specific set of enzymes that continue the degradation process. mdpi.com The metabolism of HOPDA, the intermediate from biphenyl degradation, has been studied in detail. A key enzyme in this next step is a hydrolase, specifically 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (often designated BphD). mdpi.comtandfonline.com This enzyme catalyzes the cleavage of the C5-C6 bond in HOPDA to produce benzoic acid and 2-hydroxypenta-2,4-dienoic acid. researchgate.nettandfonline.com
The resulting 2-hydroxypenta-2,4-dienoic acid is chemically unstable and is further metabolized by a cascade of other enzymes. nih.gov These can include a hydratase (2-oxopent-4-enoate hydratase) that adds water to the molecule, and a subsequent aldolase (B8822740) (4-hydroxy-2-oxovalerate aldolase) that cleaves it into smaller, readily usable metabolites like pyruvate (B1213749) and acetaldehyde. nih.gov In some bacteria, an alternative pathway exists where HOPDA is acted upon by a reducing enzyme, which requires NADPH as a cofactor to produce 2,6-dioxo-6-phenylhexanoic acid. oup.com
Interestingly, the dienoic acid intermediate HOPDA can itself function as an inducer molecule, activating the expression of the bph genes that encode for the entire biphenyl degradation pathway in some bacteria. nih.gov
| Enzyme Name | Abbreviation | Substrate | Product(s) | Reference |
|---|---|---|---|---|
| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase | BphD / HOPDA Hydrolase | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | Benzoic acid and 2-hydroxypenta-2,4-dienoic acid | tandfonline.com, mdpi.com |
| HOPDA reducing enzyme III | - | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | 2,6-dioxo-6-phenylhexanoic acid | oup.com |
| 2-oxopent-4-enoate hydratase | - | 2-hydroxypent-2,4-dienoate | 4-hydroxy-2-oxovalerate | nih.gov |
| 4-hydroxy-2-oxovalerate aldolase | - | 4-hydroxy-2-oxovalerate | Pyruvate and Acetaldehyde | nih.gov |
Abiotic Degradation Processes in Environmental Contexts
Beyond microbial action, the environmental fate of halogenated compounds is also governed by abiotic processes such as photochemical and hydrolytic degradation. These processes are influenced by environmental factors like sunlight, pH, and temperature. epa.gov
Photochemical degradation involves the breakdown of chemical compounds by light energy. For halogenated organic compounds, this can be a significant transformation pathway. researchgate.net While direct photolysis of this compound has not been detailed, studies on related compounds offer valuable parallels.
A notable example is the photocatalytic degradation of decabromodiphenyl ether (BDE209), a brominated flame retardant. nih.gov In aqueous dispersions containing titanium dioxide (TiO₂) under UV irradiation, BDE209 underwent efficient oxidative degradation. nih.gov This process resulted in the generation of aromatic ring-opening intermediates, identified as brominated dienoic acids. nih.gov The degradation was positively correlated with the formation of hydroxyl radicals (•OH), indicating an oxidative mechanism. nih.gov These brominated dienoic acid intermediates were themselves subject to further degradation with prolonged irradiation. nih.gov This suggests that a similar photocatalytic oxidative pathway could potentially degrade this compound in aquatic environments, especially in the presence of photosensitizing substances.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound under various environmental pH conditions has not been extensively documented in the available literature. However, insights can be drawn from its chemical structure and the behavior of related compounds.
The molecule contains a carboxylic acid functional group and a conjugated diene system with a vinylic chlorine atom. Vinylic halides are generally more resistant to simple nucleophilic substitution and hydrolysis compared to their saturated alkyl halide counterparts due to the increased strength of the carbon-halogen bond. While enzymatic hydrolysis of related dienoic acids is a well-established metabolic step, this is a highly specific catalytic process that cleaves a carbon-carbon bond, not the carbon-chlorine bond. tandfonline.com Abiotic hydrolysis would likely occur under more extreme pH or temperature conditions, but its kinetics and products are not well characterized.
Bioaccumulation and Biotransformation Potential in Environmental Systems
The environmental impact of a halogenated organic compound is closely tied to its potential to accumulate in living organisms (bioaccumulation) and the ways in which it is chemically altered within those organisms (biotransformation). rsc.org
Many halogenated organic compounds are known for their persistence and tendency to bioaccumulate in the food chain, which can pose health risks to wildlife and humans. nih.govrsc.org Bioaccumulation is often linked to a compound's lipophilicity (its tendency to dissolve in fats), which is quantified by the octanol-water partition coefficient (log K_OW). acs.org Studies on various persistent halogenated organic pollutants (HOPs) in insects have shown that bioaccumulation factors can be positively correlated with log K_OW, although the relationship can be complex and nonlinear, suggesting that other physiological and metabolic factors are also at play. acs.org The bioavailability of a compound, or the fraction that is available for uptake by an organism, is a critical factor; for instance, sorption to organic matter in water can reduce a compound's availability. oup.com
Biotransformation refers to the metabolic conversion of foreign compounds (xenobiotics) within a living organism. For halogenated dienoic acids and their precursors, the primary biotransformation pathways are the microbial degradation routes discussed in section 6.1. mdpi.comasm.org The conversion of chlorinated aromatic compounds like PCBs into chlorinated dienoic acids, and the subsequent enzymatic breakdown of these acids into smaller molecules such as chlorobenzoates, chloroacetate, and eventually intermediates of the TCA cycle, represents a significant biotransformation process that can lead to detoxification and mineralization. asm.orgepa.gov The ability of microorganisms to perform these transformations is crucial for mitigating the environmental persistence of this class of compounds. nih.gov
Comparative Studies on Biodegradation of Various Halogenated Unsaturated Acids
The biodegradation of halogenated unsaturated acids is a critical area of environmental microbiology, focusing on the metabolic pathways that microorganisms employ to break down these often recalcitrant and toxic compounds. The structure of the acid, including the type and position of the halogen substituent and the length and saturation of the carbon chain, significantly influences its susceptibility to microbial degradation. Comparative studies of these compounds, such as this compound and its structural analogs, provide valuable insights into the enzymatic mechanisms and environmental fate of this class of pollutants.
Halogenated unsaturated acids are frequently formed as intermediate metabolites during the breakdown of more complex environmental contaminants like polychlorinated biphenyls (PCBs), chlorophenoxy herbicides (such as 2,4-D), and chlorinated dioxins. asm.orgepa.gov For instance, the meta-cleavage of chlorinated aromatic rings often results in the formation of chlorinated dienoic acids. epa.gov The subsequent degradation of these intermediates is a crucial step in the complete mineralization of the parent pollutant.
Microorganisms have evolved specialized enzymatic machinery to metabolize these compounds. A key enzyme in the degradation of many chlorinated dienoic acids is chloromuconate cycloisomerase . asm.orgwikipedia.org This enzyme catalyzes the conversion of chlorinated muconates (a class of dienoic acids) into dienelactones, a critical step that often involves dehalogenation. asm.orgasm.org The specificity and efficiency of these enzymes can vary significantly between different microbial species and for different halogenated substrates.
For example, the degradation of 2-chloro-cis,cis-muconate (B1241311) , a close structural analog of this compound, has been studied in bacteria like Rhodococcus opacus and various Pseudomonas species. asm.org The pathway typically proceeds as follows:
Chloromuconate cycloisomerase converts 2-chloro-cis,cis-muconate into a dienelactone intermediate. Depending on the specific enzyme and organism, this can be, for example, 5-chloromuconolactone (B1176566) or trans-dienelactone. asm.orgresearchgate.net
A dienelactone hydrolase then acts on the dienelactone, hydrolyzing it to form maleylacetate . asm.orgresearchgate.net
Maleylacetate is subsequently reduced and funneled into the tricarboxylic acid (TCA) cycle, leading to its complete mineralization. researchgate.net
Fungi, such as Aspergillus nidulans, have also been shown to degrade monochlorocatechols, which can lead to the formation of 3-chloro-cis,cis-muconate. ub.edu This indicates that a diverse range of microorganisms, including both bacteria and fungi, possess the metabolic capabilities to initiate the breakdown of these compounds.
Comparative studies highlight the differences in degradation efficiency based on the substrate structure. For instance, the degradation of chlorpyrifos-methyl (B1668853) by Bacillus megaterium and Pseudomonas syringae showed that while both were effective, P. syringae could also degrade the primary hydrolysis metabolite, 3,5,6-trichloro-2-pyridinol, whereas B. megaterium could not. scielo.br This demonstrates that the ability to degrade a primary compound does not guarantee the breakdown of its metabolites.
Furthermore, the type of halogen can influence biodegradability. While detailed comparative studies on a wide range of halogenated dienoic acids are limited, research on other halogenated compounds suggests that the carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) plays a role in the ease of cleavage, with bromo- and iodo-substituted compounds often being more readily dehalogenated than their chloro- and fluoro- counterparts.
The following tables provide a comparative overview of the enzymes involved in the degradation of related chlorinated compounds and the degradation rates of different pesticides by various microorganisms, illustrating the principles of comparative biodegradation.
Table 1: Key Enzymes in the Degradation of Chlorinated Aromatic and Unsaturated Aliphatic Compounds
| Enzyme | Substrate(s) | Product(s) | Representative Microorganism(s) | Reference(s) |
| Chlorocatechol 1,2-dioxygenase | 3-Chlorocatechol, 4-Chlorocatechol | 2-Chloro-cis,cis-muconate, 3-Chloro-cis,cis-muconate | Rhodococcus opacus, Pseudomonas sp. | asm.orgresearchgate.net |
| Chloromuconate cycloisomerase | 2-Chloro-cis,cis-muconate | 5-Chloromuconolactone, trans-Dienelactone | Rhodococcus opacus, Pseudomonas sp. | asm.orgasm.orgresearchgate.net |
| Dienelactone hydrolase | cis-Dienelactone, trans-Dienelactone | Maleylacetate | Rhodococcus opacus, Pseudomonas sp. | asm.orgresearchgate.net |
| 2,4-D Dioxygenase | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol | Cupriavidus necator JMP134 | researchgate.net |
| Biphenyl Dioxygenase | Biphenyl, some Polychlorinated Biphenyls (PCBs) | cis-2,3-Dihydro-2,3-dihydroxybiphenyl | Dyella ginsengisoli LA-4 | researchgate.net |
| BphD (C-C bond hydrolase) | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | Benzoic acid and 2-hydroxypenta-2,4-dienoate | Burkholderia xenovorans LB400 | rcsb.org |
Table 2: Comparative Degradation of Different Pesticides by Selected Microorganisms
| Microorganism | Pesticide | Initial Concentration | Degradation | Time | Reference(s) |
| Pseudomonas syringae CM-Z6 | Chlorpyrifos-methyl | 100 mg/L | 99.1% | 5 days | scielo.br |
| Bacillus megaterium CM-Z19 | Chlorpyrifos-methyl | 100 mg/L | 92.6% | 5 days | scielo.br |
| Pseudomonas sp. IES-Ps-1 | Cypermethrin | 20 mg/L | ~100% | 48 hours | nih.gov |
| Pseudomonas fluorescence | Permethrin | 50 mg/L | >50% | < 5 days | nih.gov |
| Rigidoporus sp. FMD21 (fungus) | 2,4-D | Not specified | Significant | - | nih.gov |
| Fusarium sp. (fungus) | 2,4-D | Not specified | Significant | - | nih.gov |
Computational and Theoretical Investigations of 2 Chlorohexa 2,4 Dienoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the behavior of molecules. However, specific studies applying these methods to 2-chlorohexa-2,4-dienoic acid have not been identified.
No dedicated Density Functional Theory (DFT) studies on the conformational preferences and energetics of this compound were found in the reviewed literature. While DFT is a common method to explore the different spatial arrangements (conformers) of a molecule and their relative stabilities, this analysis has not been published for this specific compound. For related compounds, such as other substituted dienoic acids, DFT has been used to investigate their electronic structure and reactivity, but direct data for this compound is absent.
Information regarding Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis for this compound is not available in the public scientific literature. MEP maps are useful for identifying the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. Similarly, FMO analysis (examining the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) provides insights into a molecule's reactivity in chemical reactions. Without dedicated studies, these electronic properties remain uncharacterized for this compound.
Prediction and Elucidation of Reaction Mechanisms
Computational methods are invaluable for detailing the step-by-step pathways of chemical reactions. However, such predictive studies for reactions involving this compound are not documented.
No research was found that computationally characterizes the transition states for key synthetic transformations involving this compound. The identification and analysis of transition state structures are critical for understanding reaction barriers and kinetics.
There is no evidence of computational screening of catalysts for reactions involving this compound in the available literature. This type of in silico screening is a powerful tool for discovering efficient catalysts for specific chemical processes, but it has not been applied to this compound in published research.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are used to understand the dynamic behavior of molecules, including how they change conformation over time and how they interact with solvent molecules. The influence of solvents on the structure and reactivity of this compound remains unexplored through this computational lens.
In Silico Analysis of Ligand-Receptor Interactions
As of the current body of scientific literature, detailed in silico analyses focusing on the specific ligand-receptor interactions of this compound are not publicly available. Computational studies, such as molecular docking and binding prediction, which are pivotal for understanding the enzymatic interactions of small molecules, have not been published for this particular compound.
While the microbial degradation of chlorinated aromatic compounds, a process that inherently involves enzyme-substrate interactions, has been a subject of research, specific computational investigations into the binding of this compound to the active sites of the enzymes involved are yet to be detailed epa.gov. Such studies would be invaluable in elucidating the mechanism of its metabolism and potential inhibitory activities.
The lack of published research in this specific area means that data tables detailing binding affinities, key interacting amino acid residues, and types of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) for this compound with any protein target cannot be provided at this time.
Future computational and theoretical investigations would be necessary to model the interactions of this compound with relevant biological receptors, thereby providing insights into its potential biological activity and metabolic fate.
Applications in Polymer Science and Advanced Materials Chemistry
Design and Synthesis of Novel Polymers Utilizing 2-Chlorohexa-2,4-dienoic Acid as a Monomer
Incorporation of the Dienic Acid into Crosslinked Polymeric Networks
Crosslinked polymeric networks, which are materials composed of polymer chains linked together by covalent bonds, often exhibit enhanced mechanical strength, thermal stability, and solvent resistance. The structure of this compound, featuring multiple reactive sites, makes it a theoretical candidate for incorporation into such networks as a crosslinking agent or a comonomer. For instance, the diene functionality could participate in crosslinking reactions, while the carboxylic acid group could be used to form ester or amide linkages. A patent for a biodegradable superabsorbent material indicates that a constituent unit, which can be derived from an olefinically unsaturated carboxylic acid like (2Z,4E)-2-chlorohexa-2,4-dienoic acid, is part of a crosslinked copolymer. google.mu This suggests its role in forming the polymeric backbone that is then crosslinked.
Engineering Biodegradable Superabsorbent Materials and Other Functional Polymers
One of the documented applications of this compound is in the formulation of biodegradable superabsorbent materials. google.mu These are crosslinked polymers capable of absorbing and retaining large amounts of aqueous fluids. A patent describes a superabsorbent material comprising a biodegradable, crosslinked copolymer. google.mu This copolymer includes at least one unit derived from an olefinically unsaturated carboxylic acid, with (2Z,4E)-2-chlorohexa-2,4-dienoic acid being explicitly mentioned as a potential chemical compound for this purpose. google.mu The goal is to create a superabsorbent material that is stable during its use but can biodegrade after its intended function is complete. google.mu The incorporation of units like this compound is intended to introduce biologically cleavable points within the polymer structure, enhancing its biodegradability. google.mu
| Property | Description | Source |
| Application | Biodegradable Superabsorbent Material | google.mu |
| Polymer Type | Crosslinked Copolymer | google.mu |
| Constituent Unit A | Derived from an olefinically unsaturated carboxylic acid (e.g., (2Z,4E)-2-chlorohexa-2,4-dienoic acid) | google.mu |
| Function | Provide swellability and introduce biologically cleavable breaking points for biodegradability. | google.mu |
Exploration of Structure-Property Relationships in this compound-Derived Polymeric Systems
The relationship between the chemical structure of a monomer and the physical and chemical properties of the resulting polymer is a fundamental area of polymer science. For polymers derived from this compound, the chlorine substituent, the conjugated diene system, and the carboxylic acid group would all be expected to influence properties such as thermal stability, mechanical strength, solubility, and reactivity. The chlorine atom could affect the polymer's flame retardancy and polarity. The diene structure could allow for post-polymerization modifications, such as vulcanization. The carboxylic acid group can influence adhesion, water absorption, and provide a site for further chemical reactions. However, specific research studies that systematically explore these structure-property relationships for polymers based on this compound are not detailed in the available literature.
Development of Smart Materials with Stimuli-Responsive Degradation
Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. researchgate.netmdpi.com The development of polymers with stimuli-responsive degradation is a key area within smart materials research, with applications in drug delivery and environmental remediation. nih.gov The structure of this compound suggests a potential for creating polymers that can undergo degradation in response to specific triggers. For example, the ester linkages that could be formed using the carboxylic acid group are susceptible to hydrolysis, which can be triggered by changes in pH. The presence of a chlorine atom might also create a site for specific chemical or biological degradation pathways. While the general principles of designing polymers with stimuli-responsive degradation are well-established, specific examples of smart materials developed using this compound and a detailed analysis of their stimuli-responsive degradation behavior are not currently described in the scientific literature.
Current Challenges and Future Research Directions in 2 Chlorohexa 2,4 Dienoic Acid Chemistry
Innovations in Green Chemistry Approaches for Synthesis and Transformation
The development of environmentally benign synthetic routes and transformations for halogenated compounds like 2-Chlorohexa-2,4-dienoic acid is a paramount challenge. Future research will likely focus on replacing traditional halogenating agents, which are often toxic and produce stoichiometric waste, with greener alternatives.
Key Areas for Innovation:
Catalytic Halogenation: The use of catalytic systems, for instance, employing halide salts with a recyclable oxidant, can minimize waste. Research into enzymatic halogenation, using haloperoxidase enzymes, could offer a highly selective and environmentally friendly method for the synthesis of this compound and its derivatives.
Solvent Selection: A shift towards greener solvents, such as supercritical fluids (e.g., CO2), ionic liquids, or water-based systems, for the synthesis and transformations of this compound would significantly reduce the environmental impact.
Energy Efficiency: The adoption of alternative energy sources like microwave irradiation or ultrasonication can lead to shorter reaction times, lower energy consumption, and often improved yields compared to conventional heating methods.
A comparative table of traditional versus green approaches is presented below:
| Feature | Traditional Approach | Green Chemistry Approach |
| Halogenating Agent | Elemental halogens (e.g., Cl2), N-halosuccinimides | Catalytic systems, haloperoxidases |
| Solvent | Chlorinated hydrocarbons (e.g., CH2Cl2, CHCl3) | Supercritical CO2, ionic liquids, water |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasonication |
| Waste Profile | High, often toxic byproducts | Minimized, recyclable components |
Unexplored Reactivity Manifolds and Mechanistic Discoveries
The conjugated diene system in this compound, substituted with an electron-withdrawing chlorine atom, suggests a rich and complex reactivity profile that remains largely unexplored. The interplay between the diene and the chloro-substituent can lead to novel reaction pathways.
Potential Areas of Investigation:
Pericyclic Reactions: A systematic study of the Diels-Alder and electrocyclic reactions of this compound could unveil new routes to complex cyclic and polycyclic structures. The stereochemical outcome of these reactions will be of particular interest.
Transition-Metal Catalyzed Cross-Coupling: The carbon-chlorine bond presents an opportunity for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Investigating these reactions would enable the introduction of a wide range of functional groups, leading to a diverse library of derivatives. mit.edu
Nucleophilic Vinylic Substitution: The electron-deficient nature of the double bond due to the chlorine atom may facilitate nucleophilic vinylic substitution reactions, a less common but powerful tool for C-C and C-heteroatom bond formation.
The reactivity of the isomeric forms of this compound is also an area for mechanistic discovery, as the stereochemistry of the double bonds will likely influence the kinetic and thermodynamic products of various reactions.
Development of Highly Enantioselective and Stereospecific Synthetic Routes
The presence of stereocenters and geometric isomers in potential derivatives of this compound makes the development of enantioselective and stereospecific synthetic methods a critical goal. While information on this specific compound is limited, general strategies for the stereocontrolled synthesis of substituted dienes can be applied.
Promising Synthetic Strategies:
Chiral Auxiliaries: The use of chiral auxiliaries attached to the carboxylic acid group can direct the stereochemical course of subsequent reactions, such as additions to the diene system. Cleavage of the auxiliary would then yield enantiomerically enriched products.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral amines or phosphoric acids could potentially catalyze the stereoselective construction of the this compound framework or its derivatives.
Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of palladium, copper, and rhodium, are well-suited for catalyzing stereoselective allylic alkylations and cross-coupling reactions on precursors to this compound. mit.edu
A table illustrating potential enantioselective approaches is provided below:
| Method | Catalyst/Reagent | Potential Application | Expected Outcome |
| Chiral Auxiliary | (R)- or (S)-2-phenylglycinol | Stereoselective additions to the diene | High diastereomeric excess |
| Organocatalysis | Chiral phosphoric acid | Asymmetric halogenation/functionalization | High enantiomeric excess |
| Transition-Metal Catalysis | Pd-complex with chiral ligand | Asymmetric cross-coupling reactions | High enantiomeric excess |
Advanced Analytical and Spectroscopic Techniques for Complex Reaction Monitoring
The detailed study of the synthesis and reactivity of this compound necessitates the use of advanced analytical and spectroscopic techniques to monitor complex reaction mixtures and characterize intermediates and products.
Applicable Advanced Techniques:
In-situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and in-situ NMR (nuclear magnetic resonance) spectroscopy would allow for the real-time monitoring of reaction kinetics and the detection of transient intermediates.
High-Resolution Mass Spectrometry (HRMS): HRMS coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is essential for the accurate identification of isomeric products and the elucidation of fragmentation pathways, providing structural insights. epa.gov
2D NMR Spectroscopy: Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of the complex proton and carbon spectra of this compound and its derivatives.
The separation of the various geometric isomers of this compound would likely be achieved using high-performance liquid chromatography (HPLC) on a reverse-phase column. ebi.ac.uk
Interdisciplinary Research at the Interface of Organic Chemistry, Biochemistry, and Materials Science
The unique structural features of this compound position it as a molecule with potential applications at the interface of several scientific disciplines.
Potential Interdisciplinary Research Areas:
Biochemistry and Medicinal Chemistry: Halogenated organic compounds are known to exhibit a wide range of biological activities. The natural occurrence of a related compound, (S,Z)-2-amino-5-chlorohex-4-enoic acid, in a mushroom species suggests that this compound and its derivatives could be investigated as potential antimicrobial or enzyme-inhibiting agents.
Materials Science: Dienoic acids and their derivatives can be used as monomers in polymerization reactions. The presence of a chlorine atom in this compound could impart unique properties, such as flame retardancy or altered thermal stability, to the resulting polymers. There is existing research on the use of similar compounds in superabsorbent polymers. google.com
Chemical Biology: Fluorescently tagged or isotopically labeled versions of this compound could be synthesized and used as chemical probes to study biological processes or the mechanisms of action of certain enzymes.
The exploration of these interdisciplinary avenues will require close collaboration between synthetic organic chemists, biochemists, and materials scientists.
Q & A
Basic Research Questions
Q. What are recommended synthetic routes for 2-chlorohexa-2,4-dienoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Chlorination of hexa-2,4-dienoic acid (sorbic acid) using electrophilic chlorinating agents (e.g., Cl₂, SO₂Cl₂) under controlled temperatures (0–25°C) is a plausible route. Reaction optimization should include monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is advised. Note: Chlorinated analogs like 3-chlorohexa-2,4-dienedioic acid have been synthesized via similar strategies, though direct data for this compound is limited .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry of the double bonds and chlorine substitution using ¹H and ¹³C NMR. Compare coupling constants (J values) to sorbic acid derivatives .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (210–260 nm) and mass spectrometry to assess purity and molecular ion peaks .
- Melting Point Analysis : Compare observed melting points to literature values for analogous chloro-dienoic acids (e.g., 135°C for sorbic acid ).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on sorbic acid’s hazards (skin/eye irritation, respiratory risks ), assume stricter precautions for the chloro derivative:
- Use PPE (gloves, goggles, fume hood) to avoid dermal/ocular exposure.
- Monitor airborne concentrations with real-time sensors (e.g., photoionization detectors).
- Dispose of waste via incineration or licensed hazardous waste facilities—avoid aqueous release due to potential environmental persistence .
Q. How does the chlorine substituent influence the compound’s stability under varying pH and temperature?
- Methodological Answer : Perform accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Chlorine may lower thermal stability compared to sorbic acid (melting point 135°C ).
Advanced Research Questions
Q. What mechanistic insights exist for the degradation pathways of this compound in environmental or biological systems?
- Methodological Answer : Study microbial degradation using Pseudomonas spp. or Rhodococcus spp., which metabolize similar chlorinated dienoic acids via meta-cleavage pathways. Use HPLC-MS to identify intermediates like 2-hydroxy-6-oxo derivatives . Isotopic labeling (¹⁴C or ²H) can trace carbon flow during degradation .
Q. How can computational modeling resolve contradictions in reaction kinetics or electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic attacks. Compare HOMO/LUMO profiles to sorbic acid .
- Kinetic Modeling : Use software like COPASI to simulate reaction networks, incorporating experimental rate constants for chlorination or hydrolysis .
Q. What strategies address discrepancies in reported spectroscopic data for chloro-dienoic acids?
- Methodological Answer :
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare to databases (e.g., PubChem ).
- Replicate experiments under standardized conditions (solvent, temperature) to isolate solvent effects .
Q. What are the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
